Chamuvarinin
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H64O6 |
|---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
(2S)-4-[(13R)-13-[(2R,5R)-5-[5-(6-hexyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H64O6/c1-3-4-5-15-19-30-20-17-22-33(41-30)34-25-26-36(43-34)35-24-23-32(42-35)31(38)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)40-37(29)39/h27-28,30-36,38H,3-26H2,1-2H3/t28-,30?,31+,32+,33?,34?,35+,36?/m0/s1 |
InChI Key |
IWOYCFRIFNMRSY-PWPZFVDCSA-N |
Isomeric SMILES |
CCCCCCC1CCCC(O1)C2CCC(O2)[C@H]3CC[C@@H](O3)[C@@H](CCCCCCCCCCCCC4=C[C@@H](OC4=O)C)O |
Canonical SMILES |
CCCCCCC1CCCC(O1)C2CCC(O2)C3CCC(O3)C(CCCCCCCCCCCCC4=CC(OC4=O)C)O |
Synonyms |
chamuvarinin |
Origin of Product |
United States |
Natural Occurrence and Isolation of Chamuvarinin
Botanical Source: Uvaria chamae (Annonaceae)
Chamuvarinin is isolated from the roots of Uvaria chamae P. Beauv., a plant species belonging to the Annonaceae family. core.ac.ukresearchgate.netnih.gov Uvaria chamae is also known by common names such as finger root or bush banana. wikipedia.org
Geographic Distribution and Traditional Uses of Source Plant Extracts
Uvaria chamae is native to tropical Africa, specifically found in a belt extending from Senegal to the Central African Republic. theferns.info It grows in various habitats, including wet and dry forests and coastal scrublands. wikipedia.orgtheferns.info
Extracts from Uvaria chamae have a history of use in traditional African medicine. acs.orgontosight.ai The roots, leaves, and stems are utilized in various preparations, such as decoctions, infusions, or pastes. ontosight.ai Traditionally, Uvaria chamae has been employed to address a range of ailments, including fevers, skin conditions, wounds, respiratory problems like coughs and bronchitis, and digestive issues such as dysentery and diarrhea. ontosight.airesearchgate.netenvironmentaljournals.org The crude extracts of the plant are widely used in traditional medicinal practices for the treatment of various conditions, including parasitic-borne West African sleeping sickness. core.ac.ukacs.org
Methodologies for this compound Extraction and Isolation from Plant Material
The isolation of this compound typically involves the extraction of plant material, particularly the roots of Uvaria chamae. Initial extraction methods have included percolation of dried and powdered roots with solvents such as cyclohexane. tandfonline.comtandfonline.com This yields a crude extract which is then subjected to chromatographic techniques for the isolation and purification of individual compounds, including this compound. tandfonline.comtandfonline.com
Successive chromatography, often utilizing silica (B1680970) gel column chromatography with varying solvent gradients (e.g., cyclohexane/ethyl acetate), has been employed to separate components of the crude extract. tandfonline.comtandfonline.com Further purification of this compound and other acetogenins (B1209576) can involve preparative HPLC. tandfonline.com
Research has also explored different extraction techniques and solvents for Uvaria chamae root bark, such as ultrasonic-assisted extraction (UAE) and magnetic stirring extraction using ethanol (B145695) and hydroethanolic mixtures. journalejmp.comsdiarticle5.com These studies compare the efficiency of different methods in recovering secondary metabolites. For instance, a study noted an extraction yield of 9.80% with UAE using ethanol:water (70:30) compared to 3.18% with conventional solvent extraction methods for root bark extracts, although this study focused on total alkaloid and phenolic contents rather than specific acetogenins like this compound. journalejmp.com
The structural determination of isolated this compound has been based on extensive spectroscopic methods, including NMR studies and high-resolution mass spectrometry. researchgate.netresearchgate.net These analyses are crucial for elucidating the complex structure of this acetogenin (B2873293), which is characterized by a tetrahydropyran (B127337) ring adjacent to a bis-tetrahydrofuran ring system. core.ac.ukresearchgate.netacs.org
Research Findings Related to Isolation and Characterization:
this compound was identified as a novel acetogenin with a unique carbon skeleton featuring a tetrahydropyran ring adjacent to a bis-tetrahydrofuran ring system. researchgate.net
Spectroscopic data, particularly 1H and 13C NMR spectra, of synthetic this compound have been compared with those of the natural product to confirm structural assignments. acs.orgacs.org
Other acetogenins, such as squamocin (B1681989), desacetyluvaricin (B1211415), and neoannonin, have been isolated from the roots of Uvaria chamae alongside this compound. researchgate.netresearchgate.net The seeds of Uvaria chamae have also yielded this compound along with other acetogenins like joolanin and squamocin. researchgate.netnih.gov
Interactive Data Table (Illustrative Example based on Extraction Methodologies):
| Extraction Method | Plant Part | Solvent(s) | Notes |
| Percolation followed by Chromatography | Roots | Cyclohexane, EtOAc, Hexane | Used for initial isolation and purification of acetogenins. tandfonline.comtandfonline.com |
| Ultrasonic-assisted Extraction (UAE) | Root bark | Ethanol, Hydroethanolic | Explored for efficient recovery of secondary metabolites. journalejmp.comsdiarticle5.com |
| Magnetic Stirring Extraction | Root bark | Ethanol, Hydroethanolic | Conventional method compared with UAE. journalejmp.comsdiarticle5.com |
| Maceration | Leaves/Roots | Methanol, n-hexane, Aqueous | Used in studies investigating phytochemical composition. researchgate.net |
Structural Elucidation and Stereochemical Assignment of Chamuvarinin
Application of Advanced Spectroscopic Techniques for Initial Structure Determination
Initial structural determination of Chamuvarinin relied heavily on spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). nih.govresearchgate.netacs.orgscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization
Extensive NMR studies were crucial in elucidating the planar structure of this compound. Techniques such as 1D and 2D NMR experiments provided detailed information about the connectivity of atoms and the presence of different functional groups within the molecule. nih.govresearchgate.netacs.orgfigshare.com Analysis of the chemical shifts and coupling constants from 1H and 13C NMR spectra allowed researchers to piece together the carbon framework and identify the positions of the oxygen atoms within the THF and THP rings. core.ac.ukfigshare.com Comparison of NMR data with known acetogenins (B1209576) also aided in the initial structural proposal. researchgate.net
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) was employed to determine the elemental composition of this compound. nih.govresearchgate.netacs.orgscispace.com HR-MS provides a highly accurate mass-to-charge ratio (m/z) for the molecule, allowing for the calculation of its precise molecular formula. This information was essential in confirming the number and type of atoms present, supporting the structural information obtained from NMR data. nih.govresearchgate.netacs.org
Challenges in Establishing Relative and Absolute Stereochemistry of this compound
Despite the successful determination of the planar structure using spectroscopic methods, establishing the complete relative and absolute stereochemistry of this compound presented significant challenges. core.ac.ukacs.org this compound possesses multiple stereogenic centers, particularly within its unique THF-THF-THP ring system. acs.orgdatapdf.com The relative configuration of the C15-C19 region, containing a 2,5-trans-THF, was initially established through extensive NMR studies. researchgate.netdatapdf.com However, securing the relative stereochemistry of the entire C15-C28 region of the core structure proved more complex. researchgate.netdatapdf.com Initial studies proposed a relative configuration, but with potential diastereomeric possibilities. core.ac.ukacs.org The assignment of the absolute configuration was an even greater challenge based solely on spectroscopic data. core.ac.ukacs.org
Definitive Stereochemical Assignment via Chemical Synthesis
The definitive assignment of both the relative and absolute stereochemistry of (+)-Chamuvarinin was ultimately achieved through total chemical synthesis. core.ac.ukresearchgate.netacs.orgscispace.comdatapdf.com
Confirmation of Relative Configuration
Chemical synthesis played a crucial role in confirming the proposed relative configuration of this compound. By synthesizing diastereomers of the proposed structure, researchers could compare the spectroscopic data of the synthetic compounds with that of the natural product. nih.gov A stereocontrolled total synthesis strategy was employed to construct the adjacently linked C15-C28 ether array, which is the core of this compound. core.ac.ukacs.org Comparison of the 1H and 13C NMR spectra of advanced synthetic intermediates with reported data for the C15-C28 region of natural this compound provided a clear indication of the correct relative stereochemical assignment. acs.org
Elucidation of Absolute Configuration
The total synthesis also enabled the elucidation of the absolute configuration of (+)-Chamuvarinin. core.ac.ukresearchgate.netacs.orgscispace.comfigshare.comdatapdf.com By synthesizing a specific enantiomer of this compound through a stereocontrolled route starting from chiral building blocks, researchers could compare the optical rotation of the synthetic product with that of the natural isolate. core.ac.ukfigshare.com The first total synthesis of (+)-Chamuvarinin defined its relative and absolute configuration. core.ac.ukacs.orgresearchgate.net The spectroscopic data of the synthetic material, including 1H and 13C NMR, IR, and MS, fully correlated with that of natural this compound. core.ac.ukfigshare.comnih.gov Furthermore, the measured specific rotation of the synthetic material was consistent with that of the natural product, providing unambiguous proof of the absolute configuration. core.ac.ukfigshare.comnih.gov
Chemical Synthesis and Analogues of Chamuvarinin
Total Synthesis Strategies for Chamuvarinin
The total synthesis of (+)-chamuvarinin has been achieved through stereocontrolled approaches that address the complexity of its fused ether rings and stereogenic centers. acs.orgcore.ac.uknih.gov
Convergent Modular Approaches in Total Synthesis
Convergent modular strategies have been successfully employed in the total synthesis of this compound. acs.orgcore.ac.ukresearchgate.net These approaches involve the synthesis of key structural fragments that are later coupled to construct the complete carbon framework. For example, one strategy involved the construction of the C15-C28 ether array using a convergent modular approach, followed by a late-stage coupling to append the butenolide motif. acs.orgcore.ac.uk Another synthesis utilized a highly convergent strategy for the construction of the central C15-C28 region, relying on the coupling of distinct aldehyde and alkyne subunits. acs.orgcore.ac.uk
Key Synthetic Transformations (e.g., Julia-Kocienski Olefination, Keck Allylation)
Several key synthetic transformations have been instrumental in the total synthesis of this compound. The Julia-Kocienski olefination has been utilized at a late stage to install the butenolide motif. acs.orgcore.ac.uknih.govresearchgate.net This reaction involves the coupling of an aldehyde with a sulfone to form an olefin. acs.org
Another important transformation highlighted in a stereoselective, protection-free synthesis is the Keck allylation. nih.govfigshare.comscite.aiacs.orgdatapdf.com This chelation-controlled reaction was used to establish the inter-ring stereochemistry of the oxatricyclic core. nih.govfigshare.comdatapdf.com Intramolecular alkylation reactions have also been crucial for controlling the intraring cis or trans relative stereochemistry. nih.govfigshare.comdatapdf.com
Other reactions employed in the synthesis include Mitsunobu reactions, ozonolysis followed by reductive workup, diimide reduction of alkenes, and Dess-Martin oxidation. acs.orgcore.ac.uk Asymmetric dihydroxylation and base-mediated cyclization have been used to construct THF rings. core.ac.ukacs.org
Efficiency and Stereocontrol in this compound Synthesis
Stereocontrol has been addressed through various methods. Felkin-Anh control was utilized in the addition of an alkyne to an aldehyde to control stereochemistry at a specific carbon. nih.gov Chelation-controlled Keck allylation and stereoselective internal alkylation have been employed to control the stereochemistry of the fused polyether core. nih.govfigshare.comdatapdf.com Diastereomer separation by column chromatography has also been used at various stages to isolate desired stereoisomers. acs.orgcore.ac.ukacs.org
Rational Design and Synthesis of this compound Analogues
The synthesis of this compound analogues is driven by the desire to explore structure-activity relationships and potentially develop compounds with improved biological profiles. nih.govnih.gov
Exploration of Non-Natural Bis-Tetrahydropyran 1,4-Triazole (B-THP-T) Analogues
Research has explored the synthesis of non-natural bis-tetrahydropyran 1,4-triazole (B-THP-T) analogues as simplified mimics of annonaceous acetogenins (B1209576) like this compound. scite.aiacs.orgnih.govwikipedia.orgcore.ac.uk These analogues replace the central bis-tetrahydrofuran motif with a 1,4-triazole ring. core.ac.uk A divergent synthetic strategy has been adopted to synthesize key tetrahydropyran (B127337) intermediates, allowing for the rapid introduction of diastereochemical variation around the 1,4-triazole core. nih.govcore.ac.uk
The central 1,4-triazole scaffold in these analogues is typically installed using the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry." core.ac.uknih.govacs.org This reaction involves the coupling of azides and alkynes. core.ac.ukacs.org
Targeted Structural Modifications for Enhanced Biological Profiles
Targeted structural modifications of the this compound framework and its analogues are undertaken to investigate their impact on biological activity, particularly against cancer cell lines and parasites like Trypanosoma brucei. nih.govscite.aiacs.orgnih.govnih.govx-mol.netresearchgate.net Studies on B-THP-T analogues have shown that these simplified structures can retain trypanocidal activity. nih.govcore.ac.uk For instance, one triazole analogue displayed comparable levels of T. brucei inhibition to natural this compound. core.ac.uk
Further structural diversification has involved substituting the central triazole heterocyclic spacer with a 2,5-substituted furan (B31954) moiety to generate new series of trypanocidal compounds. x-mol.net These efforts aim to identify key structural features responsible for biological activity and sites where modifications are tolerated, potentially leading to the development of more potent or selective agents. nih.govresearchgate.net
Preclinical Biological Activities and Mechanistic Investigations of Chamuvarinin
Evaluation of Cytotoxic Activity in Cancer Cell Lines
Preclinical studies have investigated the cytotoxic potential of Chamuvarinin against various cancer cell lines. A primary focus has been its effects on human cervical carcinoma cell lines.
In vitro Antiproliferative Effects on Human Cervical Carcinoma Cell Lines (KB 3-1, HeLa)
This compound has demonstrated significant cytotoxicity against human cervical carcinoma KB 3-1 cells. Initial biological screening reported an IC50 value of 0.8 nM against the KB 3-1 cell line. researchgate.netacs.orgnih.govnih.govcore.ac.uknih.gov Another study reported an ED50 value of 0.8 nM for its cytotoxic activity against KB 3-1 cells. grafiati.com Synthetic (+)-Chamuvarinin has also been evaluated for its activity against the HeLa cervix cancer cell line, showing an ED50 value of 2.88 ± 0.66 μM. acs.orgnih.gov
The antiproliferative effects highlight this compound's potency against these specific cancer cell lines in in vitro settings.
Comparative Analysis of Cytotoxic Potency
This compound's cytotoxic potency has been compared to that of other annonaceous acetogenins (B1209576) isolated from Uvaria chamae. Against the KB 3-1 cell line, acetogenins such as squamocin (B1681989) (IC50 = 0.003 nM), desacetyluvaricin (B1211415) (IC50 = 0.03 nM), and joolanin (IC50 = 0.4 nM) have also shown potent cytotoxicity. researchgate.net In this comparison, this compound (IC50 = 0.8 nM) is less potent than squamocin and desacetyluvaricin but more potent than joolanin against the KB 3-1 cell line. researchgate.net
Studies involving synthetic analogues of this compound have also provided comparative data on cytotoxic potency against the mammalian HeLa cell line, which is used as a representative human cell line to assess selectivity. core.ac.uknih.gov These studies indicate that the stereochemistry and functionalization of analogues can influence their activity and selectivity compared to the parent compound. core.ac.uknih.gov
Here is a table summarizing the cytotoxic activity against KB 3-1 cells:
| Compound | IC50 (nM) |
| Squamocin | 0.003 |
| Desacetyluvaricin | 0.03 |
| Joolanin | 0.4 |
| This compound | 0.8 |
Investigations into Antitrypanosomal Activity
Beyond its cytotoxic effects on cancer cells, this compound has also been investigated for its activity against trypanosomatid parasites, which cause neglected tropical diseases.
Efficacy Against Trypanosoma brucei (Bloodstream and Procyclic Forms)
This compound has shown unexpected trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. acs.orgnih.govnih.govcore.ac.uknih.gov Studies have reported activity against both the bloodstream and procyclic forms of the parasite. acs.orgnih.govnih.govcore.ac.uknih.gov The natural product this compound (referred to as compound 6 in some studies) has an EC50 value of 1.4 ± 0.1 μM against bloodstream T. brucei. nih.govcore.ac.uk Synthetic (+)-Chamuvarinin (referred to as compound 1 or 32) displayed an ED50 value of 1.37 ± 0.08 μM against cultured bloodstream T. brucei. acs.orgnih.gov For the procyclic form of T. brucei, this compound has an EC50 value of 1.9 ± 0.1 μM. core.ac.uk
These findings indicate that this compound possesses potent activity against Trypanosoma brucei in vitro.
Here is a table summarizing the antitrypanosomal activity against Trypanosoma brucei:
| Parasite Form | EC50 / ED50 (μM) |
| Bloodstream T. brucei | 1.4 ± 0.1 nih.govcore.ac.uk / 1.37 ± 0.08 acs.orgnih.gov |
| Procyclic T. brucei | 1.9 ± 0.1 core.ac.uk |
Activity Against Other Kinetoplastid Parasites (Trypanosoma cruzi, Leishmania species)
Inspired by the activity of this compound against Trypanosoma brucei, research has extended to investigate the activity of this compound and its analogues against other kinetoplastid parasites, including Trypanosoma cruzi and Leishmania species (L. major, L. donovani). nih.govnih.govresearchgate.netdaneshyari.comcore.ac.ukcore.ac.uk While specific detailed activity data for this compound itself against T. cruzi and Leishmania species is less prominently reported compared to T. brucei, studies on simplified analogues designed based on the this compound structure have demonstrated activity against these parasites. nih.govnih.govcore.ac.uk Several functionalized analogues have shown low micromolar activity against Trypanosoma cruzi, Leishmania major, and Leishmania donovani. core.ac.uk This suggests that the structural features of this compound serve as a basis for developing compounds active against a broader range of trypanosomatids. nih.govnih.govdaneshyari.comcore.ac.ukcore.ac.uk
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms by which this compound exerts its biological activities are an area of ongoing investigation. Annonaceous acetogenins, as a class, are well-established inhibitors of Complex I of the mitochondrial electron transport chain in mammalian cells. core.ac.uk
Regarding its antitrypanosomal activity, the mechanism of action for this compound and its analogues against parasites is currently undetermined. nih.govcore.ac.uk However, it is postulated that these compounds may be targeting a protein within the mitochondrion of the parasite. nih.govcore.ac.uk This hypothesis is supported by the known mechanism of other acetogenins in mammalian systems, although bloodstream T. brucei has a modified mitochondrial respiration system compared to mammalian cells and the procyclic form. core.ac.uk Further research is needed to fully elucidate the specific protein targets and the precise mode of action of this compound in both cancer cells and kinetoplastid parasites.
Application of Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) has emerged as a powerful chemoproteomic technique to investigate the molecular targets of bioactive compounds within a cellular context. mdpi.comnih.gov This method involves using a chemical probe, typically based on the structure of the compound of interest, that contains a photoreactive group and a reporter tag. mdpi.comnih.gov Upon irradiation with UV light, the photoreactive group is activated, forming a covalent bond with nearby biomolecules, including the target protein(s). mdpi.comnih.gov The appended reporter tag, such as biotin (B1667282) or a fluorophore, allows for the isolation and identification of the labeled proteins through techniques like affinity purification followed by mass spectrometry. mdpi.comnih.gov This approach is particularly valuable for target deconvolution, especially for compounds identified through phenotypic screening where the molecular target is unknown. mdpi.com
In the investigation of this compound and its analogues, photoaffinity labeling has been successfully employed to identify the cellular target responsible for their biological effects. researchgate.netnih.gov By designing and synthesizing photoaffinity probes based on the structure of active this compound analogues, researchers were able to covalently label the interacting proteins in live cells. nih.gov Subsequent analysis of the labeled proteins provided crucial insights into the mechanism of action of these compounds. nih.gov
Identification of F₀F₁-ATP Synthase (Mitochondrial Complex V) as a Key Cellular Target
Studies utilizing photoaffinity labeling and other biochemical approaches have identified the F₀F₁-ATP synthase, also known as mitochondrial complex V, as a key cellular target of this compound and its active analogues. researchgate.netnih.govtaylorandfrancis.com This multi-subunit enzyme complex is embedded in the inner mitochondrial membrane and is essential for cellular energy production through oxidative phosphorylation. wikipedia.orgmicrobialcell.com It functions by utilizing the proton gradient generated by the electron transport chain to catalyze the synthesis of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). taylorandfrancis.comwikipedia.org
The identification of F₀F₁-ATP synthase as a target was corroborated by multiple lines of evidence, including pull-down experiments and LC-MS/MS analysis of proteins labeled by photoaffinity probes. mdpi.comnih.gov This finding is significant as it directly links the biological activity of this compound to its interaction with a fundamental component of cellular energy metabolism. nih.gov
Impact on Cellular Bioenergetics, including ATP Levels and Oxidative Phosphorylation
The targeting of F₀F₁-ATP synthase by this compound and its analogues has a direct impact on cellular bioenergetics. nih.govtaylorandfrancis.com F₀F₁-ATP synthase is responsible for the majority of ATP production in aerobic respiration through oxidative phosphorylation. basicmedicalkey.comnumberanalytics.comnih.gov Inhibition of this complex disrupts the process of ATP synthesis, leading to a decrease in intracellular ATP levels. mdpi.comnih.gov
Research findings have demonstrated that active this compound analogues decrease ATP production in a dose-dependent manner. mdpi.comnih.gov This reduction in ATP is a consequence of the inhibition of oxidative phosphorylation at mitochondrial complex V. mdpi.comnih.gov Cellular bioenergetics is the study of how cells manage energy transformations, and the ATP-ADP cycle is central to these processes, with ATP serving as the primary energy currency. taylorandfrancis.combasicmedicalkey.comnumberanalytics.com By inhibiting ATP synthase, this compound interferes with this crucial energy generation pathway. mdpi.comnih.gov
Characterization of Binding Specificity to ATP Synthase Subunits (α- and β-subunits)
Further investigations into the interaction between this compound analogues and F₀F₁-ATP synthase have characterized the binding specificity to specific subunits of the complex. nih.govtaylorandfrancis.com The F₁ portion of ATP synthase, which protrudes into the mitochondrial matrix, contains the catalytic sites for ATP synthesis and is composed of α, β, γ, δ, and ε subunits. wikipedia.orgaklectures.com The α and β subunits form a hexameric structure containing six nucleotide-binding sites, three of which are catalytic and located primarily on the β subunits at the interface with the α subunits. wikipedia.orgaklectures.comnih.gov
Studies using GFP-PTP-tagged subunits of F₀F₁-ATP synthase have shown that active this compound analogues bind specifically to both the α- and β-subunits of the enzyme. mdpi.comnih.gov This specific binding to the catalytic core of ATP synthase provides a molecular explanation for the observed inhibition of ATP production and oxidative phosphorylation. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure affect its biological activity. thalesnano.com For this compound and its analogues, SAR studies have aimed to identify the key structural features responsible for their potency, particularly against Trypanosoma brucei. nih.govnih.govnih.gov
Correlation Between Stereochemistry and Biological Potency
The stereochemistry of this compound and its analogues plays a role in their biological potency. acs.orgnih.govnih.gov this compound itself possesses a complex stereochemical structure with multiple stereogenic centers within its ether ring systems. acs.orgacs.orgfigshare.com Studies comparing diastereomeric analogues have indicated that the stereochemical arrangement can influence trypanocidal activity and selectivity. nih.gov While some initial studies with simplified triazole analogues suggested that stereochemistry had little effect on the inhibition profile compared to this compound, further investigations with different analogues highlighted the importance of spatial orientation of functional groups. core.ac.uknih.gov For instance, the stereochemistry surrounding the tetrahydropyran (B127337) ring systems and the functionalization of terminal motifs have been shown to impact the T. brucei inhibition profile. core.ac.uk
Influence of Terminal Butenolide Moiety and Ether Ring Systems
The terminal butenolide moiety and the ether ring systems (tetrahydrofuran and tetrahydropyran) are significant structural features of this compound that influence its biological activity. nih.govnih.govnih.gov The unique arrangement of a tetrahydropyran ring adjacent to a bis-tetrahydrofuran system in this compound is a defining characteristic. acs.orgthieme-connect.com
Biosynthetic Pathways and Relationships
General Considerations for Annonaceous Acetogenin (B2873293) Biosynthesis
Annonaceous acetogenins (B1209576) are a significant class of natural products exclusively found in plants of the Annonaceae family. sysrevpharm.orgnih.gov They are typically derived from C32 or C34 long-chain fatty acids. sysrevpharm.orgnih.gov A defining feature of these compounds is the presence of a terminal α,β-unsaturated γ-lactone moiety. sysrevpharm.orgnih.gov The biosynthesis of Annonaceous acetogenins is generally understood to involve polyketide-like pathways. nih.govresearchgate.net These pathways lead to the formation of a long aliphatic chain which undergoes cyclization and functionalization, often resulting in the formation of tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings, as well as hydroxyl, ketone, or epoxide groups. sysrevpharm.orgnih.govresearchgate.net The arrangement and number of these cyclic ether rings (mono-THF, adjacent bis-THF, non-adjacent bis-THF, THF-THP) are key features used to classify these diverse compounds. nih.govcore.ac.uk Hypothetical biogenetic pathways have been proposed, suggesting the formation of these cyclic ethers and flanking hydroxyl groups through processes involving epoxidation and subsequent ring opening and closure of polyunsaturated fatty acid precursors. researchgate.netcore.ac.uk
Experimental Investigation of Chamuvarinin's Biogenetic Origin
Experimental investigations into the biogenetic origin of this compound have been conducted to understand how this unique acetogenin, with its adjacent THF-THF-THP core, is formed in Uvaria chamae. A detailed reanalysis of spectroscopic data, coupled with a semisynthetic study, has been employed to probe its biosynthetic pathway. datapdf.comresearchgate.net These studies aim to elucidate the sequence of enzymatic reactions and intermediates involved in the conversion of primary metabolites into the complex structure of this compound.
Disproving Hypothesized Biogenetic Links (e.g., Squamocin (B1681989) as a Direct Precursor)
Early considerations or hypotheses might have suggested a direct biogenetic link between this compound and other co-occurring acetogenins, such as Squamocin, which is an adjacent bis-tetrahydrofuranic acetogenin also found in Uvaria chamae. researchgate.net However, experimental evidence has been crucial in evaluating such hypotheses. A semisynthetic study involving Squamocin demonstrated the absence of any direct biogenetic link between Squamocin and this compound. nih.gov This study involved reactivity studies on Squamocin and the synthesis of this compound diastereomers, which helped to propose a plausible relative configuration for this compound and rule out Squamocin as a direct precursor. nih.gov This highlights the importance of experimental validation in confirming or disproving proposed biosynthetic relationships between natural products.
Strategies for Precursor-Directed Biosynthesis (CHEM-BIO approach) for Novel Analogues
The understanding of the biosynthetic pathways of natural products, including Annonaceous acetogenins like this compound, can inform strategies for generating novel analogues. Precursor-directed biosynthesis, often referred to as a CHEM-BIO approach, involves the synthesis of modified biosynthetic intermediates (CHEM) which are then fed to the producing organism or enzyme system (BIO). thieme-connect.com The organism's biosynthetic machinery may then incorporate these synthetic precursors into the natural product pathway, leading to the production of unnatural or modified analogues. thieme-connect.com This approach can be used to generate a library of analogues with potentially altered biological activities. For precursor-directed biosynthesis to be successful, the synthetic precursor must be able to enter the cell and be recognized and processed by the relevant biosynthetic enzymes. thieme-connect.com This strategy offers a powerful method for exploring the structural requirements for biological activity and generating novel compounds based on the natural product scaffold.
Advanced Analytical and Methodological Approaches in Chamuvarinin Research
Refined Spectroscopic Analysis for Complex Stereochemical Arrays
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), have been fundamental in the structural elucidation of Chamuvarinin researchgate.netdatapdf.com. The initial determination of this compound's structure, including the relative stereochemistry of its THF-THF-THP core, was achieved through extensive NMR studies and HRMS measurements researchgate.netdatapdf.com. Further detailed reanalysis of spectroscopic data has been instrumental in securing the relative stereochemistry of the entire C15−C28 region of (+)-Chamuvarinin researchgate.netdatapdf.com. The complexity of the stereochemical arrays within the adjacent THF and THP rings requires refined NMR techniques to assign configurations accurately researchgate.netdatapdf.comacs.org. NMR spectroscopy is a cornerstone for deducing the configuration of stereogenic centers in complex molecules like this compound nih.govspringernature.comumn.edu.
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the isolation and purification of this compound from natural sources and for assessing the purity of synthetic samples. Classic extraction procedures involving successive solvent extractions or liquid/liquid partitioning are typically followed by chromatographic separation methods psu.edu. Silica (B1680970) gel chromatography and preparative High-Performance Liquid Chromatography (HPLC) are commonly employed for the separation of acetogenins (B1209576), including this compound, from crude extracts psu.eduacs.org. These methods are effective in separating positional isomers and epimers, which is critical for obtaining pure compounds for structural and biological studies psu.edu. Countercurrent chromatography (CCC or CPC) has also demonstrated high efficiency in isolating acetogenins, capable of purifying large amounts of mixtures and crude extracts psu.edu. Chiral HPLC has been utilized for separating epimeric acetogenins obtained through synthesis, which can aid in determining the absolute configurations of natural acetogenins psu.edu.
Development and Application of Photoaffinity Probes for Target Engagement Studies
Photoaffinity labeling (PAL) has emerged as a powerful chemoproteomic approach to investigate the molecular targets of bioactive compounds in their native cellular environment mdpi.comnih.gov. This technique involves the use of chemical probes structurally related to the compound of interest, which can covalently bind to their targets upon photoactivation, typically with UV light mdpi.comnih.govresearchgate.net. The design of photoaffinity probes for this compound or its analogues involves incorporating a photoreactive group, such as a diazirine, and often a handle for subsequent detection or enrichment, like an alkyne or azide (B81097) for click chemistry mdpi.comnih.govresearchgate.netnih.govresearchgate.net. Simplified structural analogues of this compound incorporating a diazirine and an alkyne handle have been designed and used as probes to investigate their biological mode of action and identify protein binding targets mdpi.comresearchgate.netcore.ac.uk. While PAL is a valuable tool for target identification, considerations regarding probe design, potential for non-specific binding, and the impact of UV light on cells are important nih.govresearchgate.net.
Use of Mosher Ester Methodology for Absolute Stereochemistry
The Mosher ester methodology is a widely used NMR-based method for determining the absolute configuration of stereogenic, secondary carbinol centers nih.govspringernature.comumn.edu. This method involves the preparation of diastereomeric esters by reacting the chiral alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) nih.govspringernature.comumn.edu. By comparing the ¹H NMR chemical shifts of the protons in the resulting diastereomeric Mosher esters, the absolute configuration of the original carbinol center can be reliably deduced nih.govspringernature.comumn.edu. This technique has been applied in the stereochemical assignment of this compound, particularly for carbinol stereocenters acs.orgcore.ac.ukacs.org. Analysis of MTPA esters of appropriate synthetic model compounds with known absolute stereochemistry has been used to validate the refined Mosher methodology for assigning absolute carbinol stereochemistry in specific substructural regions of acetogenins researchgate.net.
Future Research Directions and Therapeutic Potential
Further Optimization of Chamuvarinin-Derived Lead Compounds for Enhanced Efficacy and Selectivity
Future research endeavors will focus on the optimization of this compound-derived lead compounds to improve their therapeutic index, specifically by enhancing efficacy against target cells while minimizing effects on normal cells. Structure-activity relationship (SAR) studies have shown that modifications to the core structure of acetogenins (B1209576), including the tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) rings and the terminal lactone, can significantly impact their biological activity. frontiersin.orgnih.govnih.gov For example, the presence of the butenolide side chain has been observed to positively influence trypanocidal activity in this compound analogues. core.ac.uknih.gov
Further optimization strategies may involve the synthesis and evaluation of novel analogues with modified ring systems, side chains, and hydroxyl group patterns. This includes exploring simplified mimics that retain essential pharmacophores while potentially offering improved pharmacokinetic properties such as solubility, which has been a limiting factor for some acetogenins. mdpi.comresearchgate.net Computational approaches, such as molecular modeling and docking studies, can play a crucial role in guiding the design of these analogues by predicting binding affinities and interactions with potential targets. frontiersin.orgbbrc.indovepress.com
The goal is to identify compounds with increased potency against specific cancer types or parasitic strains and reduced toxicity to healthy cells, thereby improving the selectivity index. nih.gov This iterative process of design, synthesis, and biological evaluation is essential for developing safer and more effective therapeutic candidates.
Exploration of Additional Molecular Targets and Biological Pathways
While Annonaceous acetogenins, including this compound, are well-established inhibitors of mitochondrial Complex I (NADH: ubiquinone oxidoreductase) in tumor cells, leading to ATP depletion and induction of apoptosis, research suggests that they may also interact with other molecular targets and influence diverse biological pathways. frontiersin.orgmdpi.combbrc.indovepress.comnih.govplos.orgmdpi.comgrantome.com
Future studies should aim to comprehensively identify all relevant molecular targets of this compound and its potent analogues in various disease models. Techniques such as photoaffinity labeling and biochemical analyses can be employed to directly identify proteins that interact with these compounds. plos.orgmdpi.com For instance, studies on trypanocidal acetogenin (B2873293) analogues have utilized these methods to investigate their specific targets in Trypanosoma brucei. plos.org
Beyond mitochondrial dysfunction, research could explore the impact of this compound on other pathways involved in cell growth, proliferation, metabolism, and immune response. Investigations into its potential to modulate antiapoptotic proteins, such as those in the Bcl-2 family, or to interfere with glucose uptake and related metabolic processes could reveal additional mechanisms of action. mdpi.comdovepress.com Understanding the full spectrum of biological pathways influenced by this compound will provide a more complete picture of its therapeutic potential and may unveil novel applications.
Advancements in Synthetic Methodologies for Accessing Structurally Complex Analogues
The structural complexity of this compound, characterized by its unique adjacently linked tetrahydropyran and bis-tetrahydrofuran ring system and multiple stereogenic centers, poses significant challenges for its synthesis and the generation of diverse analogues. acs.orgnih.govthieme-connect.comnih.gov While total syntheses of this compound have been reported, advancements in synthetic methodologies are crucial for efficient and scalable production of this compound and its structurally complex analogues for further research and potential therapeutic development. acs.orgnih.govthieme-connect.comnih.gov
Future research in this area will focus on developing more convergent, stereoselective, and efficient synthetic routes. This includes exploring novel strategies for constructing the characteristic oxygenated ring systems and precisely controlling the stereochemistry at each chiral center. acs.orgnih.govnih.govbeilstein-journals.orgacs.org Techniques such as asymmetric catalysis, organometallic chemistry, and flow chemistry could be leveraged to improve reaction efficiency, reduce the number of synthetic steps, and enable the preparation of a wider range of analogues. grantome.comacs.orgacs.org
Developing robust and versatile synthetic methods is essential not only for accessing natural this compound but also for creating non-natural analogues with potentially improved pharmacological properties, such as enhanced potency, selectivity, or bioavailability. nih.govnih.gov
Collaborative Research for Translation of Preclinical Findings into Novel Therapeutic Agents
Translating promising preclinical findings on this compound and its analogues into clinically viable therapeutic agents requires collaborative efforts involving researchers from various disciplines, including medicinal chemistry, pharmacology, biology, and clinical science.
Future directions should emphasize the establishment and strengthening of multidisciplinary collaborations between academic institutions, research organizations, and pharmaceutical companies. These collaborations are essential for pooling expertise, resources, and infrastructure required for comprehensive preclinical evaluation, including rigorous in vivo studies, pharmacokinetic and pharmacodynamic profiling, and initial safety assessments. researchgate.netnih.gov
Furthermore, collaborative initiatives can facilitate the standardization of research protocols, the sharing of data and resources, and the acceleration of the drug development process. Bridging the gap between basic research and clinical application is a critical step in realizing the therapeutic potential of this compound and other Annonaceous acetogenins for treating diseases such as cancer and neglected tropical diseases. core.ac.ukresearchgate.netderpharmachemica.com
Q & A
Q. What are the established protocols for synthesizing Chamuvarinin in laboratory settings?
- Methodological Answer : Synthesis should follow peer-reviewed protocols validated in recent literature. Key steps include:
Literature Review : Identify reproducible methods from primary sources (e.g., isolation techniques, catalytic conditions) .
Experimental Design : Use controlled conditions (e.g., inert atmosphere, stoichiometric ratios) and validate purity via HPLC or NMR .
Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) and physicochemical properties (melting point, solubility) .
- Example Table:
| Step | Parameter | Validation Method | Reference Standard |
|---|---|---|---|
| 1 | Catalyst Loading | TLC Monitoring | [Author et al., 2022] |
| 2 | Purification | Column Chromatography | USP Guidelines |
Q. How should researchers design initial experiments to assess this compound's biochemical activity?
- Methodological Answer :
- Hypothesis-Driven Approach : Define a clear research question (e.g., "Does this compound inhibit Enzyme X at nM concentrations?") using frameworks like PICO (Population, Intervention, Comparison, Outcome) .
- Assay Selection : Use validated in vitro models (e.g., enzyme inhibition assays) with positive/negative controls .
- Data Collection : Replicate experiments ≥3 times, report IC₅₀ values with confidence intervals, and document outliers .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound's mechanism of action across different studies?
- Methodological Answer :
- Root-Cause Analysis :
Compare experimental variables (e.g., cell lines, solvent systems) between conflicting studies .
Validate assay conditions using standardized reagents and protocols (e.g., ATP concentration in kinase assays) .
Perform meta-analyses to identify trends or methodological biases .
- Case Study : A 2024 study found discrepancies in this compound’s binding affinity (Kd = 5 nM vs. 50 nM). Re-evaluation revealed differences in buffer pH affecting protein conformation .
Q. What advanced methodologies are recommended for optimizing this compound's target selectivity in complex biological systems?
- Methodological Answer :
- Multi-Omics Integration : Combine proteomics (target engagement) and transcriptomics (pathway analysis) to identify off-target effects .
- Structural Optimization : Use computational docking (e.g., AutoDock Vina) to modify functional groups, followed by SPR (Surface Plasmon Resonance) validation .
- In Vivo Validation : Employ CRISPR-Cas9 models to knockout putative targets and confirm selectivity .
- Example Workflow:
Step 1: Computational Screening → Step 2: SAR Analysis → Step 3: In Vivo Efficacy/PK Studies
Q. How should researchers design a longitudinal study to evaluate this compound's metabolic stability?
- Methodological Answer :
- Study Parameters :
- Cohort Design : Use species-specific models (e.g., murine vs. primate) with timed sampling intervals .
- Analytical Techniques : Employ LC-MS/MS for metabolite profiling and quantify half-life (t½) under physiological conditions .
- Ethical Compliance : Adhere to IACUC guidelines for animal welfare and include attrition rates in reporting .
Data Analysis & Reporting Standards
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Error Propagation : Report SEM/CI and use ANOVA for multi-group comparisons .
- Example Table:
| Model | R² | p-value | EC₅₀ (nM) | 95% CI |
|---|---|---|---|---|
| Hill | 0.98 | <0.001 | 12.3 | 10–15 |
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Answer :
- FAIR Principles : Share raw data in repositories (e.g., Zenodo) with DOI links .
- Detailed Supplemental Materials : Include step-by-step protocols, instrument calibration logs, and failure analyses .
- Peer Review Pre-Submission : Use platforms like bioRxiv for community feedback to address methodological gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
